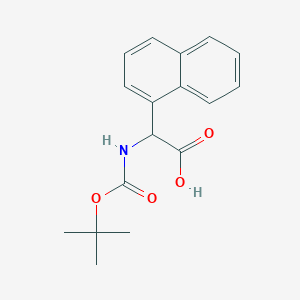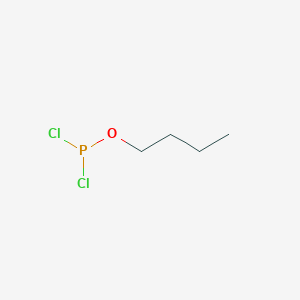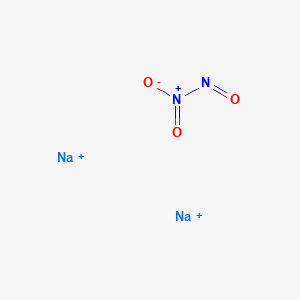
Trioxodinitrato de sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Angeli's salt, also known as Angeli’s salt, is an inorganic compound with the formula Na₂[N₂O₃]. It contains nitrogen in an unusual reduced state and is a colorless, water-soluble solid. This compound is primarily used in research as a source of the metastable nitroxyl (HNO), which is a signaling molecule in nature .
Aplicaciones Científicas De Investigación
Angeli's salt has several scientific research applications, including:
Chemistry: Used as a source of nitroxyl (HNO) for various chemical reactions and studies.
Biology: Investigated for its role as a signaling molecule in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in cardiovascular research.
Industry: Utilized in research settings to study the properties and reactions of nitroxyl donors.
Mecanismo De Acción
Target of Action
Sodium trioxodinitrate, also known as Angeli’s salt, is an inorganic compound that is used as a source of the metastable nitroxyl (HNO), which is a signaling molecule in nature . The primary target of sodium trioxodinitrate is the biochemical pathways that involve HNO .
Mode of Action
Sodium trioxodinitrate interacts with its targets by releasing HNO. This release is a result of the compound’s decomposition in neutral, aerobic solution . The released HNO then interacts with its targets, causing various changes in the biochemical pathways .
Biochemical Pathways
The biochemical pathways affected by sodium trioxodinitrate are those involving HNO. HNO is a signaling molecule that plays a role in various physiological processes. The exact pathways and their downstream effects depend on the specific physiological context .
Pharmacokinetics
Given that it is a water-soluble solid , it can be inferred that it has good bioavailability.
Result of Action
The result of sodium trioxodinitrate’s action is the modulation of the biochemical pathways involving HNO. This can lead to various molecular and cellular effects, depending on the specific physiological context .
Action Environment
The action of sodium trioxodinitrate can be influenced by various environmental factors. For example, its decomposition and the subsequent release of HNO occur in neutral, aerobic solution . Therefore, the pH and oxygen levels of the environment can influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
Sodium trioxodinitrate plays a significant role in biochemical reactions. It is used as a source of the metastable nitroxyl (HNO), which is a signaling molecule in nature
Cellular Effects
The cellular effects of Sodium trioxodinitrate are primarily related to its role as a source of nitroxyl (HNO). Nitroxyl has been shown to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Sodium trioxodinitrate involves the release of nitroxyl (HNO) in neutral, aerobic solution . The mechanism of product autoxidation is also considered
Temporal Effects in Laboratory Settings
It is known that Sodium trioxodinitrate is used as a source of the metastable nitroxyl (HNO), which is a signaling molecule in nature
Metabolic Pathways
It is known that Sodium trioxodinitrate is used as a source of the metastable nitroxyl (HNO), which is a signaling molecule in nature
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Angeli's salt is prepared by combining hydroxylamine and an organic nitrate, which serves as a source of nitronium (NO₂⁺). The reaction can be represented as follows: [ \text{NH}_2\text{OH} + \text{RONO}_2 + 2 \text{NaOR’} \rightarrow \text{ROH} + 2 \text{R’OH} + \text{Na}_2[\text{N}_2\text{O}_3] ] This method was first reported by Angelo Angeli in 1896 .
Industrial Production Methods: While the industrial production methods for sodium trioxodinitrate are not extensively documented, the preparation typically involves the same synthetic route used in laboratory settings, scaled up to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions: Angeli's salt undergoes various chemical reactions, including:
Decomposition: In neutral, aerobic solutions, sodium trioxodinitrate decomposes to release nitroxyl (HNO) and other products.
Reaction with Secondary Amines: In the presence of a proton source, it reacts with secondary amines, resulting in the extrusion of nitrogen gas (N₂) via isodiazenes as proposed intermediates.
Common Reagents and Conditions:
Proton Source: Often used in reactions involving secondary amines.
Aerobic Conditions: Necessary for the decomposition of sodium trioxodinitrate to release HNO.
Major Products:
Nitroxyl (HNO): A key product in many reactions involving sodium trioxodinitrate.
Nitrogen Gas (N₂): Formed during reactions with secondary amines.
Comparación Con Compuestos Similares
Nitroglycerine: Another compound that releases nitrogen oxides and has similar applications in cardiovascular research.
Sodium Nitrite: Used in similar contexts as a source of nitrogen oxides.
Uniqueness: Angeli's salt is unique due to its ability to release nitroxyl (HNO), a metastable molecule with distinct signaling properties. This sets it apart from other nitrogen oxide donors, which typically release nitric oxide (NO) instead .
Propiedades
Número CAS |
13826-64-7 |
|---|---|
Fórmula molecular |
H2N2NaO3 |
Peso molecular |
101.018 g/mol |
Nombre IUPAC |
disodium;N-oxonitramide |
InChI |
InChI=1S/H2N2O3.Na/c3-1-2(4)5;/h1,3H; |
Clave InChI |
FOFRQGFTWXKZGP-UHFFFAOYSA-N |
SMILES |
N(=O)[N+](=O)[O-].[Na+].[Na+] |
SMILES canónico |
N([N+](=O)[O-])O.[Na] |
Apariencia |
Assay:≥99%A crystalline solid |
Sinónimos |
Angeli's salt hyponitric acid, disodium salt oxyhyponitrite sodium trioxodinitrate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


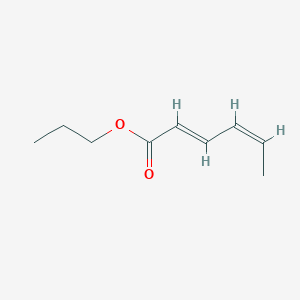

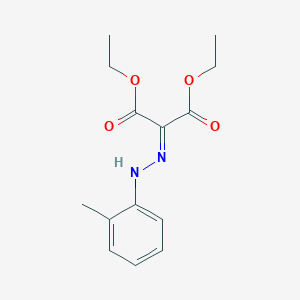


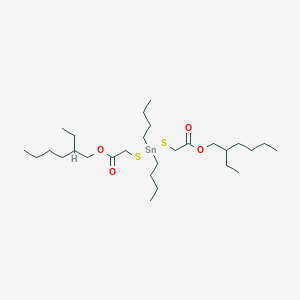
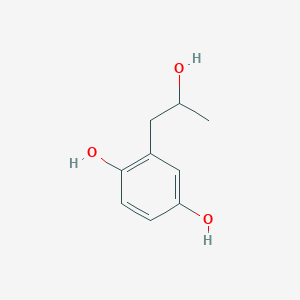
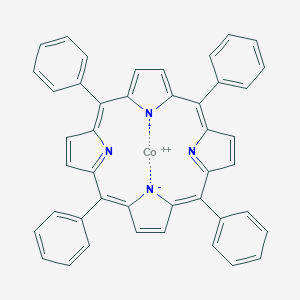
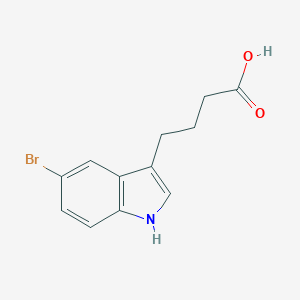

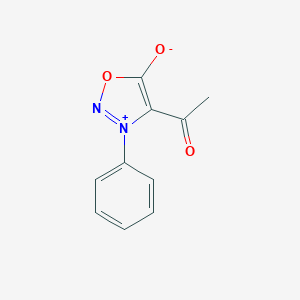
![Thiazolo[5,4-d]pyrimidine, 7-methyl-](/img/structure/B80153.png)
